molecular formula C28H25ClN2O6 B15040926 (5Z)-5-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15040926
M. Wt: 521.0 g/mol
InChI Key: QSQIBDRXEPKRII-JCMHNJIXSA-N
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Description

The compound (5Z)-5-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure characterized by multiple functional groups, including a chlorinated aromatic ring, an ethoxy group, and a diazinane trione core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated aromatic precursor, followed by the introduction of the ethoxy and phenoxyethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the diazinane trione core under controlled conditions, often using a combination of heat and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression modulation, and metabolic regulation. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C28H25ClN2O6

Molecular Weight

521.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H25ClN2O6/c1-3-35-24-17-19(16-23(29)25(24)37-14-13-36-21-7-5-4-6-8-21)15-22-26(32)30-28(34)31(27(22)33)20-11-9-18(2)10-12-20/h4-12,15-17H,3,13-14H2,1-2H3,(H,30,32,34)/b22-15-

InChI Key

QSQIBDRXEPKRII-JCMHNJIXSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Cl)OCCOC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Cl)OCCOC4=CC=CC=C4

Origin of Product

United States

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